molecular formula C25H25NO2 B593893 7/'-methoxy NABUTIE CAS No. 1438278-55-7

7/'-methoxy NABUTIE

Cat. No.: B593893
CAS No.: 1438278-55-7
M. Wt: 371.5 g/mol
InChI Key: AEKYOIGTEGFYSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-methoxy NABUTIE involves several steps, starting with the preparation of the indole and naphthalene moieties. The indole ring is typically synthesized through cyclization reactions involving aniline derivatives. The naphthalene moiety is introduced through Friedel-Crafts acylation reactions. The final step involves coupling the indole and naphthalene units under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of 7’-methoxy NABUTIE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures carefully controlled to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: 7’-Methoxy NABUTIE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 7’-methoxy NABUTIE involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, 7’-methoxy NABUTIE modulates the release of neurotransmitters, leading to its observed effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

7’-Methoxy NABUTIE is unique among synthetic cannabinoids due to its specific chemical structure and binding affinity for cannabinoid receptors. Similar compounds include:

Properties

IUPAC Name

1-(1-butyl-7-methoxyindol-3-yl)-2-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-15-26-17-22(21-13-8-14-24(28-2)25(21)26)23(27)16-19-11-7-10-18-9-5-6-12-20(18)19/h5-14,17H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYOIGTEGFYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C(=CC=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345217
Record name 7'-Methoxy NABUTIE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438278-55-7
Record name 7'-Methoxy NABUTIE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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